N-(3-aminopropyl)-3-methylbenzamide

Overview

Description

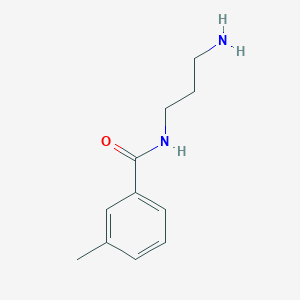

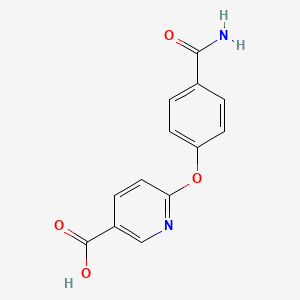

“N-(3-aminopropyl)-3-methylbenzamide” likely refers to a compound that contains an amine group (-NH2) attached to a propyl chain (a three-carbon chain), which is further connected to a benzamide group. Benzamide is a compound comprised of a benzene ring attached to an amide group (-CONH2). The “3-methyl” indicates that there is a methyl group (-CH3) attached to the third carbon of the benzene ring .

Synthesis Analysis

While specific synthesis methods for “N-(3-aminopropyl)-3-methylbenzamide” are not available, it’s likely that this compound could be synthesized through a multi-step process involving the reaction of a suitable benzamide derivative with an aminopropyl compound .Molecular Structure Analysis

The molecular structure of “N-(3-aminopropyl)-3-methylbenzamide” would likely show the benzamide and aminopropyl groups connected together. The benzamide portion would consist of a benzene ring (a hexagonal ring of carbon atoms) with an amide group attached, and the aminopropyl portion would be a three-carbon chain with an amine group at one end .Chemical Reactions Analysis

As a compound containing both amine and amide functional groups, “N-(3-aminopropyl)-3-methylbenzamide” could participate in various chemical reactions. For example, the amine group could act as a nucleophile in substitution reactions, or it could be protonated under acidic conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(3-aminopropyl)-3-methylbenzamide” would depend on its specific structure. For example, the presence of both amine and amide functional groups could influence its solubility in water and other solvents .Scientific Research Applications

Anticancer Potential

A study identified a compound closely related to N-(3-aminopropyl)-3-methylbenzamide, demonstrating significant biochemical potency against kinesin spindle protein (KSP), indicating potential as an anticancer agent. This compound arrested cells in mitosis, leading to cellular death, with promising pharmacokinetic profiles for clinical cancer treatment development (Theoclitou et al., 2011).

Chemical Characterization and Synthesis

Another study focused on the synthesis and full characterization of a derivative of N-(3-aminopropyl)-3-methylbenzamide, highlighting its potential utility in metal-catalyzed C–H bond functionalization reactions due to its N,O-bidentate directing group (Al Mamari & Al Lawati, 2019).

Thermal Stability Research

Research on the thermal stability of a related compound, 2-amino-3,5-dichloro-N-methylbenzamide (ADMBA), utilized DSC (Differential Scanning Calorimetry) to predict thermal stability parameters such as TMRad and SADT, providing insights into safety and handling of such compounds (Cong & Cheng, 2021).

Catalysis and Reactivity

A study on ruthenium complexes with diphenylphosphino derivatives of carboxylic amides, including N-methylbenzamide, explored their synthesis and reactivity, offering insights into the development of novel catalysts for chemical transformations (Gericke & Wagler, 2016).

Psycho- and Neurotropic Profiling

Research on the psycho- and neurotropic properties of novel 3-(N-R,R′-aminomethyl)-2-methyl-1H-quinolin-4-ones in vivo identified substances with potential sedative, anti-amnesic, anti-anxiety, and antihypoxic effects, indicating areas for further study in psychoactive compound development (Podolsky et al., 2017).

PARP Inhibition and DNA Binding

Investigation into novel ruthenium(II)-arene complexes bearing benzamide derivatives highlighted their potential in inhibiting poly(ADP-ribose) polymerase-1 (PARP-1), with implications for treating BRCA-mutated tumors. These complexes demonstrated high intracellular accumulation and DNA binding, suggesting a promising avenue for cancer therapy (Pavlovic et al., 2020).

Mechanism of Action

Future Directions

The future directions for research on “N-(3-aminopropyl)-3-methylbenzamide” would likely depend on its potential applications. For example, if it shows promise as a pharmaceutical compound, future research could focus on optimizing its synthesis, studying its mechanism of action, and evaluating its safety and efficacy .

properties

IUPAC Name |

N-(3-aminopropyl)-3-methylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O/c1-9-4-2-5-10(8-9)11(14)13-7-3-6-12/h2,4-5,8H,3,6-7,12H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVBPBUGAAXPDND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NCCCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-aminopropyl)-3-methylbenzamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![((2-[4-(2-Methoxyphenyl)piperazin-1-yl]pyridin-3-yl)methyl)amine](/img/structure/B3072586.png)

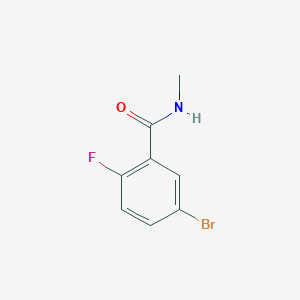

![N-[3-(methylsulfanyl)phenyl]glycinamide](/img/structure/B3072600.png)

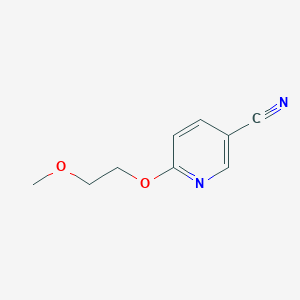

![2-[(4-Methoxyphenyl)amino]pyridine-3-carbonitrile](/img/structure/B3072626.png)

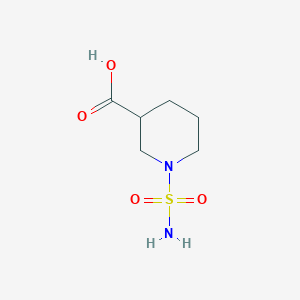

![{[3-(Trifluoromethyl)pyridin-2-yl]amino}acetic acid](/img/structure/B3072632.png)